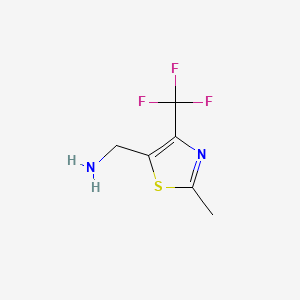
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H7F3N2S and its molecular weight is 196.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances its lipophilicity and biological activity. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazole ring allows for interactions with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways, making it a candidate for drug development.
- Lipophilicity Enhancement : The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and enhancing its bioavailability.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial and antifungal activities. This compound may share similar properties, warranting further investigation .
Antimicrobial Activity
Research has shown that thiazole derivatives can display significant antimicrobial properties:
- Antifungal Activity : Compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| 5b | Candida albicans | 3.92 |
| 5c | Aspergillus niger | 4.01 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances the activity of thiazole derivatives by increasing their electrophilicity, which is beneficial for interaction with nucleophilic sites on enzymes .
- Hydrophobic Interactions : Modifications that increase hydrophobicity have been shown to improve the potency of these compounds against various targets, including bacterial and fungal pathogens .
Case Studies
Eigenschaften
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCFZNSHHHITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693371 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283720-60-4 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













